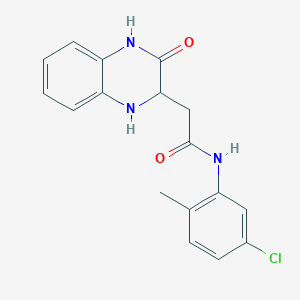![molecular formula C19H23N7O3 B12490157 N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)
N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
The synthesis of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyanuric chloride with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the existing substituents. Common reagents for these reactions include sodium azide and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H23N7O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-N,4-N-diethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H23N7O3/c1-3-20-17-22-18(21-4-2)24-19(23-17)29-16-11-10-15(25-26-16)28-13-12-27-14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H2,20,21,22,23,24) |
Clave InChI |
VSYMMWGOYMFQQL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490076.png)
![N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B12490091.png)

![2-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12490121.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12490129.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B12490144.png)
![N-cyclohexyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12490146.png)
![N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B12490150.png)
![3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol](/img/structure/B12490151.png)
![3-{[(Benzylsulfanyl)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12490155.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12490156.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490164.png)

![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490174.png)
